

2-Nonanone in Profile: A Comparative Guide to Methyl Ketone Flavor Compounds

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Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094

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In the intricate world of flavor chemistry, methyl ketones stand out for their significant contribution to the aroma profiles of a diverse range of food products. From the creamy notes in dairy to the fruity bouquets in fresh produce, these volatile organic compounds are pivotal in defining the sensory experience. This guide offers a detailed comparison of **2-nonanone** and other key methyl ketones, providing researchers, scientists, and drug development professionals with quantitative data, experimental methodologies, and a deeper understanding of their biochemical origins.

A Comparative Olfactory Landscape

The sensory characteristics of methyl ketones vary significantly with their molecular structure, particularly the length of the alkyl chain. Below is a summary of the flavor profiles and other relevant properties of **2-nonanone** and its counterparts.

Quantitative Sensory Data

Methyl Ketone	Molecular Formula	Molecular Weight (g/mol)	Flavor/Aroma Profile	Odor Threshold in Water (ppb)	Natural Occurrence
2-Pentanone	C ₅ H ₁₀ O	86.13	Fruity, banana-like, sweet, ethereal, woody, fermented. [1] [2]	~20	Found in various fruits and dairy products. [1]
2-Heptanone	C ₇ H ₁₄ O	114.19	Cheesy (especially blue cheese), fruity, banana-like, coconut, waxy, green. [3] [4] [5]	0.19 - 25	A key component of blue cheese flavor, also found in beer, white bread, butter, and potato chips. [6]
2-Nonanone	C ₉ H ₁₈ O	142.24	Cheesy, green, fruity, dairy, dirty, buttery, with weedy and herbal nuances. [7] [8]	5 - 200 [9]	Present in blue cheese, butter, cheddar cheese, coconut, fish, and oil of rue.
2-Undecanone	C ₁₁ H ₂₂ O	170.30	Waxy, fruity, creamy, with fatty, orris, and floral notes; reminiscent	7 - 82	Found in fruits like bananas, cloves, ginger, guava, and

of pineapple.

[\[10\]](#)[\[11\]](#)

strawberries.

[\[10\]](#)[\[12\]](#)

Delving into the Experimental Realm: Methodologies for Flavor Analysis

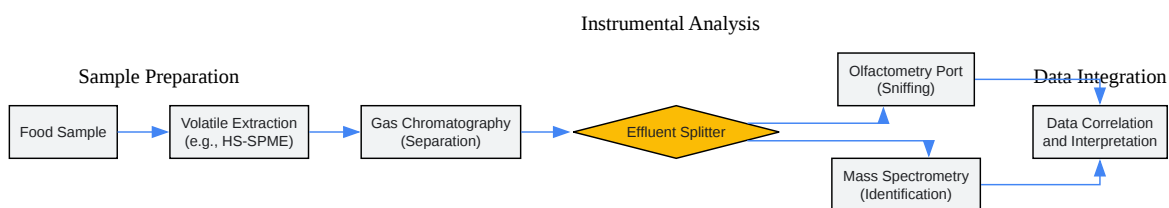
The characterization of flavor compounds is a multi-faceted process that combines instrumental analysis with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that marries the separation capabilities of gas chromatography with the sensitivity of the human olfactory system to identify odor-active compounds in a sample.[\[13\]](#)[\[14\]](#)

Experimental Protocol:

- **Sample Preparation:** Volatile compounds are extracted from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
- **Gas Chromatographic Separation:** The extracted volatiles are injected into a gas chromatograph equipped with a capillary column. The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.
- **Effluent Splitting:** At the end of the column, the effluent is split. One portion is directed to a mass spectrometer (MS) for chemical identification and quantification, while the other is sent to an olfactometry port.[\[15\]](#)
- **Olfactory Detection:** A trained sensory panelist sniffs the effluent from the heated sniffing port and records the odor's description, intensity, and duration.[\[13\]](#)
- **Data Analysis:** The data from the MS detector and the sensory panelist are correlated to identify the specific compounds responsible for the perceived aromas.



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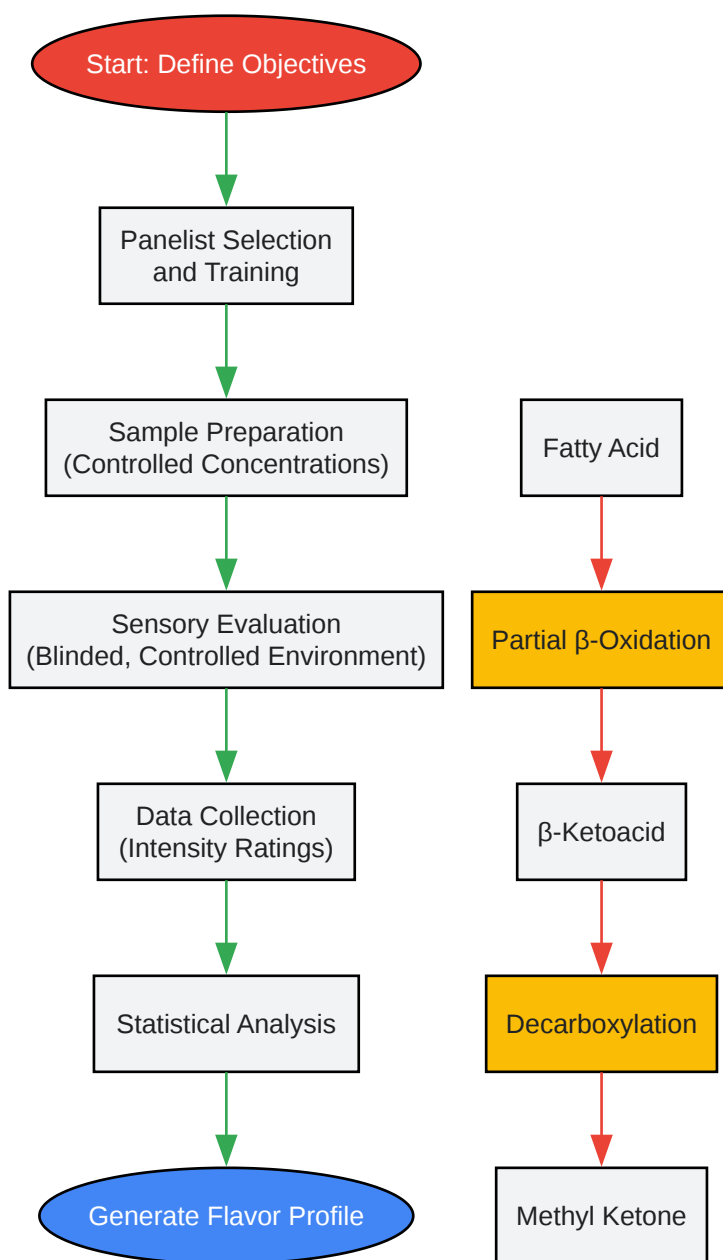
Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation

Sensory evaluation provides direct insight into how humans perceive flavor. A trained panel can identify and quantify a wide range of sensory attributes.[16]

Experimental Protocol:

- **Panelist Selection and Training:** A panel of individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various flavor attributes using reference standards.
- **Sample Presentation:** Samples containing the methyl ketones are prepared in a neutral base (e.g., water or oil) at concentrations above their respective odor thresholds. The samples are presented to the panelists in a controlled environment to minimize external biases.
- **Attribute Evaluation:** Panelists independently evaluate each sample and rate the intensity of predefined flavor descriptors (e.g., fruity, cheesy, green, waxy) on a structured scale (e.g., a 0-10 scale).[17]
- **Data Analysis:** The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each compound.



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